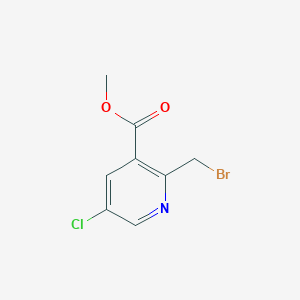![molecular formula C10H11NO3S B13989937 5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid CAS No. 59851-11-5](/img/structure/B13989937.png)
5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid: is a heterocyclic compound that contains a thienoazocine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid typically involves the construction of the thienoazocine ring system followed by functionalization to introduce the carboxylic acid group. One common synthetic route includes:
Cyclization Reaction: Starting from a suitable precursor, such as a thienylamine, the cyclization reaction is carried out under acidic or basic conditions to form the thienoazocine ring.
Oxidation: The resulting intermediate is then oxidized to introduce the oxo group at the 5-position.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the heterocyclic ring, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: : The compound and its derivatives could be investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: : In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds: : Compounds with similar structures include other thienoazocine derivatives, such as:
- 4,5,6,7,8,9-Hexahydrothieno(3,2-b)azocine
- 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxamide
- 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-methyl ester
Uniqueness: : The presence of the carboxylic acid group at the 3-position and the oxo group at the 5-position distinguishes 5-Oxo-4,5,6,7,8,9-hexahydrothieno(3,2-b)azocine-3-carboxylic acid from its analogs. These functional groups can significantly influence the compound’s reactivity, solubility, and potential biological activity, making it unique among similar compounds.
Properties
CAS No. |
59851-11-5 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-oxo-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c12-8-4-2-1-3-7-9(11-8)6(5-15-7)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14) |
InChI Key |
VEDIQIKJEHZIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC2=C(C1)SC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


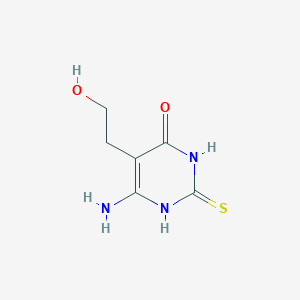

![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
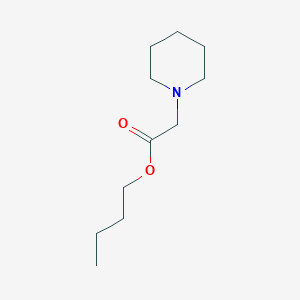
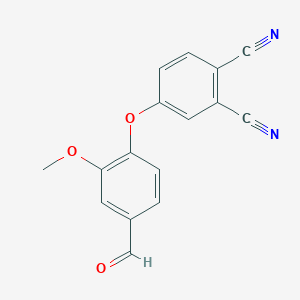
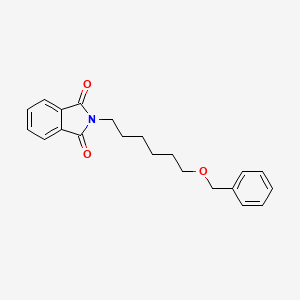
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
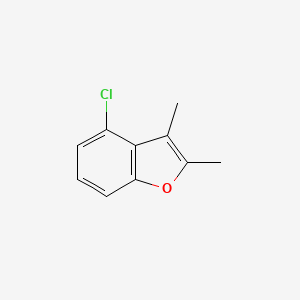

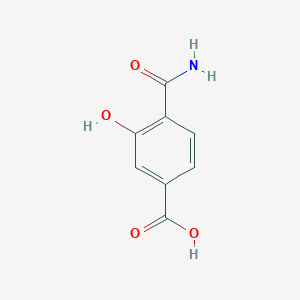
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
